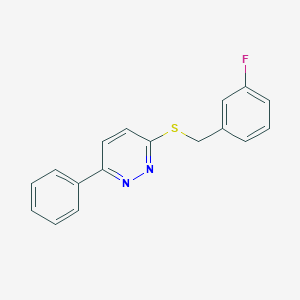

3-((3-Fluorobenzyl)thio)-6-phenylpyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-((3-Fluorobenzyl)thio)-6-phenylpyridazine” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, a phenyl ring (a six-membered carbon ring), and a fluorobenzylthio group (a benzene ring with a fluorine atom and attached to a sulfur atom) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the introduction of the phenyl group, and the attachment of the fluorobenzylthio group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the phenyl ring, and the fluorobenzylthio group. The presence of these groups would likely confer specific physical and chemical properties to the compound .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridazine ring, the phenyl ring, and the fluorobenzylthio group. The pyridazine ring, being a heterocyclic compound, might undergo reactions at the nitrogen atoms. The phenyl ring might undergo electrophilic aromatic substitution reactions, and the fluorobenzylthio group might undergo nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom might increase the compound’s stability and affect its reactivity. The sulfur atom in the thioether group might also confer specific properties .

Applications De Recherche Scientifique

Antimicrobial Applications

Compounds related to 3-((3-Fluorobenzyl)thio)-6-phenylpyridazine have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives of 1,3,5-triazine, which bear structural resemblance, have been assessed for their potential as antimicrobial agents. These compounds, including those incorporating fluoro and benzothiazole groups, have shown varying degrees of antimicrobial efficacy, indicating the potential use of such molecular frameworks in developing new antimicrobial agents (Sareen, Khatri, Jain, & Sharma, 2006).

Antitumor Activity

Fluorinated compounds, including those with benzoxazine scaffolds, have been explored for their dual antithrombotic and antitumor activities. For example, fluorinated 3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit significant potential as dual antithrombotic compounds, which might extend to antitumor applications given the overlap in therapeutic targets between antitumor and antithrombotic strategies (Ilić, Kikelj, & Ilaš, 2012).

Antiviral and Anticancer Potential

The modification of 1,2,4-triazine derivatives to include fluorine or phosphorus substituents has been reported to yield compounds with molluscicidal activities and potential antiviral properties, particularly against HIV-1. These modifications suggest that structurally similar compounds to this compound could be tailored to enhance their biological activity against a broad spectrum of pathogens and diseases (Al-Romaizan, Makki, & Abdel-Rahman, 2014).

Molecular Docking and SAR Studies

Synthesis and structural analysis of novel compounds, including fluorine-substituted benzothiazoles and triazinones, have been conducted with an emphasis on understanding their interactions at a molecular level. These studies often involve molecular docking and structure-activity relationship (SAR) analyses to predict and optimize the compounds' binding affinities towards specific biological targets, which is crucial for the development of potent therapeutic agents (Kamel et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

3-[(3-fluorophenyl)methylsulfanyl]-6-phenylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2S/c18-15-8-4-5-13(11-15)12-21-17-10-9-16(19-20-17)14-6-2-1-3-7-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCERRFUKHTVGOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731536.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-hydroxypiperidin-1-yl)phenyl]amino}acetamide](/img/structure/B2731537.png)

![1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B2731540.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B2731542.png)

![6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2731544.png)

![1-benzyl-5-(2-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2731547.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2731549.png)

![1,3-Dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine,4,4,8,8-tetrakis(3,5-dimethylphenyl)tetrahydro-N,N,2,2-tetramethyl-,(3aS,8aS)-](/img/structure/B2731555.png)